Etibendazole

Description

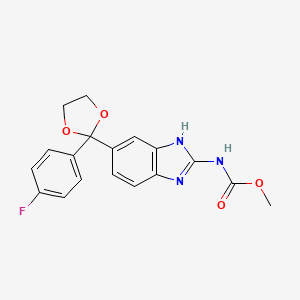

Structure

2D Structure

3D Structure

Properties

CAS No. |

64420-40-2 |

|---|---|

Molecular Formula |

C18H16FN3O4 |

Molecular Weight |

357.3 g/mol |

IUPAC Name |

methyl N-[6-[2-(4-fluorophenyl)-1,3-dioxolan-2-yl]-1H-benzimidazol-2-yl]carbamate |

InChI |

InChI=1S/C18H16FN3O4/c1-24-17(23)22-16-20-14-7-4-12(10-15(14)21-16)18(25-8-9-26-18)11-2-5-13(19)6-3-11/h2-7,10H,8-9H2,1H3,(H2,20,21,22,23) |

InChI Key |

PEVOWKBJMJVUSV-UHFFFAOYSA-N |

SMILES |

COC(=O)NC1=NC2=C(N1)C=C(C=C2)C3(OCCO3)C4=CC=C(C=C4)F |

Canonical SMILES |

COC(=O)NC1=NC2=C(N1)C=C(C=C2)C3(OCCO3)C4=CC=C(C=C4)F |

Appearance |

Solid powder |

Other CAS No. |

64420-40-2 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

methyl(5-(2-(4-fluorophenyl)-1,3-dioxolan-2-yl)-1H-benzimidazole-2-yl)carbamate R 34803 R34803 |

Origin of Product |

United States |

Molecular and Cellular Pharmacodynamics of Etibendazole

Elucidation of Primary Molecular Targets and Binding Dynamics

Etibendazole's primary mode of action involves interference with the parasitic cytoskeleton, specifically targeting beta-tubulin. smolecule.com

High-Affinity Interaction with Parasitic Beta-Tubulin and Microtubule Polymerization Inhibition

This compound binds to the colchicine-sensitive site on parasitic beta-tubulin. smolecule.com This binding event inhibits the polymerization of tubulin dimers into microtubules. smolecule.com Microtubules are crucial structural components involved in various cellular processes, including cell shape, motility, and intracellular transport. mdpi.comnews-medical.net By preventing microtubule assembly, this compound disrupts these vital functions in the parasite. smolecule.com Studies on other benzimidazoles have shown potent inhibition of tubulin polymerization. mdpi.comnih.govimrpress.comresearchgate.net The binding site for benzimidazoles on beta-tubulin is near residue 200, and mutations in this region can lead to resistance. nih.gov

Conformational Changes Induced by this compound-Tubulin Complex Formation

The binding of benzimidazoles, including this compound, to beta-tubulin is understood to induce conformational changes in the tubulin dimer. While the precise structural changes induced specifically by this compound may require further dedicated study, research on tubulin and its interactions with other binding agents provides insight. Tubulin dimers undergo conformational shifts during polymerization and depolymerization. embopress.org The binding of certain molecules to tubulin can influence these conformational states, affecting microtubule stability and assembly dynamics. embopress.orgfrontiersin.orgbiorxiv.orgnih.govbiorxiv.orgkanazawa-u.ac.jpresearchgate.net The formation of a complex between this compound and beta-tubulin at the colchicine-binding site is thought to lock the tubulin dimer in a conformation that is unfavorable for polymerization, thereby inhibiting microtubule formation. kanazawa-u.ac.jp This interaction can prevent the incorporation of the complexed tubulin into microtubules. kanazawa-u.ac.jp

Disruption of Essential Parasitic Biochemical Pathways

Beyond its direct impact on the cytoskeleton, this compound also disrupts critical metabolic pathways in susceptible parasites. smolecule.com

Modulation of Fumarate (B1241708) Reductase and Malate (B86768) Dehydrogenase Activity in Helminths

This compound has been shown to inhibit various metabolic enzymes in parasites, including fumarate reductase and malate dehydrogenase. smolecule.com These enzymes play roles in the energy metabolism of helminths, particularly in anaerobic or microaerophilic conditions where they contribute to ATP production through pathways like the phosphoenolpyruvate (B93156) carboxykinase-succinate pathway. researchgate.netnih.govnih.govnih.govmdpi.comproteopedia.orgpsu.educarlroth.comcore.ac.uksquarespace.comresearchgate.net Inhibition of these enzymes by this compound further contributes to decreased energy production within the parasitic cells. smolecule.com Studies on other benzimidazoles have also indicated inhibitory effects on fumarate reductase activity in helminths. nih.gov

Cellular and Ultrastructural Pathologies in Susceptible Parasitic Organisms (In Vitro and Preclinical Models)

Exposure to this compound results in observable cellular and ultrastructural changes in susceptible parasitic organisms. These changes are a consequence of the primary molecular and biochemical disruptions caused by the compound. While specific detailed ultrastructural studies on this compound were not extensively found, the known mechanisms of action of benzimidazoles provide a basis for understanding the expected pathologies.

Inhibition of microtubule polymerization leads to the disruption of cellular architecture and processes that rely on an intact microtubule network. This can include abnormalities in cell shape, impaired intracellular transport of organelles and vesicles, and defects in cell division. researchgate.netfrontiersin.org The impaired glucose uptake and reduced energy metabolism further contribute to cellular distress and dysfunction. smolecule.com

Morphological Alterations and Degenerative Changes in Tegumental Systems

Benzimidazole (B57391) anthelmintics, including this compound, are known to induce significant morphological and degenerative changes in the tegumental systems of susceptible parasites msdvetmanual.com. The tegument is a vital outer layer for many helminths, involved in nutrient uptake, excretion, and protection from the host immune system nih.gov. Damage to this layer can severely compromise parasite viability msdvetmanual.com.

Inhibition of Parasitic Mitosis and Reproductive Fitness (Preclinical Observations)

A primary mechanism of action of benzimidazoles, including this compound, involves the inhibition of tubulin polymerization smolecule.com. This disruption of microtubule assembly significantly impacts cellular processes that rely on microtubules, such as mitosis scribd.com. By interfering with microtubule formation, this compound can inhibit cell division in parasites, leading to an accumulation of cells in mitosis scribd.com.

Comparative Molecular Pharmacology of this compound Across Divergent Parasite Taxa (Preclinical Studies)

Benzimidazole anthelmintics, as a class, exhibit varying degrees of efficacy across different parasite taxa smolecule.com. This differential activity is often linked to variations in the target site, beta-tubulin, among different parasite species smolecule.comscribd.com. Differences in the amino acid sequence of beta-tubulin, particularly at the colchicine-binding site where benzimidazoles interact, can influence the binding affinity of the drug and thus its effectiveness smolecule.comscribd.com.

While detailed preclinical studies specifically comparing the molecular pharmacology of this compound across a wide range of divergent parasite taxa were not extensively found, the general principles of benzimidazole activity apply. Resistance to benzimidazoles has been observed in some parasitic strains, often linked to mutations in the beta-tubulin gene that reduce the drug's binding affinity smolecule.com. This highlights the molecular basis for differential susceptibility among parasite populations smolecule.com. Comparative analyses of parasite genomes and metabolic models are being used to understand functional differences across species, which can inform the understanding of differential drug effects nih.gov. The effectiveness of benzimidazoles can vary between nematodes and cestodes, and even within these groups openveterinaryjournal.com. For example, some compounds may be highly effective against intestinal nematodes but less so against tissue-dwelling parasites smolecule.com.

Differences in drug uptake and metabolism across parasite species can also contribute to variations in efficacy msdvetmanual.com. While this compound is converted to its active metabolite, albendazole (B1665689) sulfoxide, in the liver smolecule.com, the rate and extent of this conversion, as well as further metabolism and excretion, could potentially vary between different host-parasite systems and influence the exposure of the parasite to the active compound.

Table 1: Key Molecular and Cellular Effects of this compound (Based on Benzimidazole Class Properties)

| Effect | Mechanism | Observed Impact on Parasite (Preclinical) |

| Tegumental Alterations | Disruption of microtubules, impaired transport | Degeneration, vacuolization, loss of microtriches and spines, osmotic imbalance |

| Inhibition of Mitosis | Inhibition of tubulin polymerization | Accumulation of cells in mitosis, impaired cell division |

| Reduced Reproductive Fitness | Impaired cell division | Reduced production of new parasites |

| Differential Susceptibility | Variations in beta-tubulin structure | Varying efficacy across different parasite species and strains |

Table 2: Comparative Anthelmintic Effects on Parasite Tegument (Examples from Literature on Related Compounds)

| Compound | Parasite Species | Observed Tegumental Effects | Source |

| Albendazole | Mesocestoides corti | Disappearance of distal tegument microtubules, secretory material accumulation | plos.org |

| Albendazole | Raillietina echinobothrida | Surface erosion, microtriches degeneration, sucker distortion | openveterinaryjournal.com |

| Flubendazole | Echinococcus granulosus | Tegumental tissue destruction, loss of microtriches | openveterinaryjournal.com |

| Mirazid® | Fasciola gigantica | Swelling of tegumental syncytium, vacuolization, loss of spines | nih.gov |

Synthetic Chemistry and Derivatization Strategies of Etibendazole Analogues

Established Synthetic Pathways for the Etibendazole Benzimidazole (B57391) Core

The benzimidazole core, a bicyclic system fusing benzene (B151609) and imidazole (B134444), is a prevalent scaffold in numerous biologically active compounds. ijarsct.co.inrjptonline.org Various established synthetic routes exist for its construction. A common approach involves the condensation of o-phenylenediamines with carboxylic acids or their derivatives, followed by cyclization. beilstein-journals.orgresearchgate.net Another frequently used method is the reaction of o-phenylenediamines with carbonyl compounds, which proceeds through an imine intermediate and subsequent oxidative cyclization. beilstein-journals.orgresearchgate.net

Multi-Step Synthesis Approaches and Key Intermediates

Multistep synthesis is often required to assemble complex molecules like this compound and its analogues from simpler starting materials. msu.edunih.gov The logical conception of such sequences involves retrosynthetic analysis, breaking down the target molecule into simpler precursors or synthons. msu.edusathyabama.ac.in Key intermediates in the synthesis of benzimidazole carbamates typically include substituted o-phenylenediamines and the appropriately functionalized one-carbon units (such as carboxylic acids, aldehydes, or their equivalents) that will form the imidazole ring. beilstein-journals.orgresearchgate.net For benzimidazole-2-carbamic acid esters, a common method involves the reaction of ring-substituted or unsubstituted 2-aminobenzimidazole (B67599) with an alkyl chloroformate. scribd.com 2-Aminobenzimidazole itself is a versatile building block for synthesizing a wide variety of substituted benzimidazoles. core.ac.uk

Optimization of Reaction Conditions for Research-Scale Production

Optimizing reaction conditions is essential for efficient synthesis, particularly when scaling up from laboratory to research-scale production. asischem.comotavachemicals.com This involves adjusting parameters such as temperature, solvent, reaction time, and reagent equivalents to maximize yield, purity, and reproducibility. beilstein-journals.org For instance, in the synthesis of benzimidazole derivatives from o-phenylenediamine (B120857) and aldehydes, the choice of catalyst and solvent significantly impacts reaction time and product yield. beilstein-journals.org Microwave irradiation and conventional heating have been explored, as have various solvents, including water. beilstein-journals.org The use of catalysts like Er(OTf)₃ has been shown to influence selectivity and potentially simplify work-up procedures by favoring the formation of a single product. beilstein-journals.org Process optimization can also involve developing new or modified synthetic routes to improve cost-effectiveness and safety. asischem.comotavachemicals.com

Rational Design and Synthesis of Novel this compound Derivatives

Rational drug design plays a significant role in the development of novel this compound derivatives. This approach involves designing synthesis targets based on a understanding of the relationship between chemical structure and biological activity. archive.orgmpdkrc.edu.in

Structure-Activity Relationship (SAR) Investigations on Benzimidazole Carbamate (B1207046) Modifications

SAR studies on benzimidazole derivatives in general have highlighted that substitutions at the N1, C2, C5, and C6 positions of the benzimidazole nucleus greatly influence various biological activities, including anti-inflammatory effects. mdpi.com For example, specific substitutions at C2, C5, and C6 have been shown to affect activity against targets like cannabinoid receptors. mdpi.com

Exploration of Substituent Effects on Target Binding Affinity and Efficacy (Preclinical)

Exploring the effects of different substituents on target binding affinity and efficacy is a key aspect of preclinical research in developing this compound analogues. While specific detailed preclinical data for this compound substituents were not extensively found in the search results, the general principles of SAR in benzimidazole carbamates and other drug classes apply. Substituent modifications can alter a compound's interaction with its biological target, affecting binding affinity and downstream efficacy. pelagobio.com Preclinical studies evaluate these modified compounds in biological systems to assess their potential therapeutic value. pelagobio.com Factors such as the electronic, steric, and lipophilic properties of substituents can influence how tightly a derivative binds to its target protein (e.g., tubulin for anthelmintic benzimidazoles) and how effectively it elicits a biological response. nih.gov Inadequate preclinical target engagement, which can be influenced by a drug's binding affinity and concentration at the target site, is a significant reason for drug development failures. pelagobio.com

Advanced Chemical Methodologies for this compound Analog Generation

Advanced chemical methodologies are continuously being developed and applied to generate novel this compound analogues and other complex molecules. These methodologies aim to improve the efficiency, selectivity, and sustainability of synthetic processes. Examples of such methodologies include the development of new catalytic systems, one-pot reactions, and strategies for convergent and divergent synthesis. beilstein-journals.orgnih.govsathyabama.ac.ineducations.com Computer-aided synthesis planning tools are also emerging to assist in designing synthetic routes for unseen molecules. nih.gov These advanced techniques facilitate the creation of diverse libraries of benzimidazole derivatives, allowing for comprehensive SAR studies and the identification of promising lead compounds. nih.gov

Combinatorial Chemistry Approaches for Library Synthesis

Combinatorial chemistry is a powerful technique used to synthesize large libraries of structurally diverse molecules simultaneously. scribd.com This approach allows for the rapid generation of numerous analogues under the same reaction conditions, significantly accelerating the discovery process compared to traditional one-by-one synthesis. scribd.com The core principle involves reacting a set of starting materials with a set of reagents in all possible combinations. scribd.com While specific detailed reports on the combinatorial synthesis of this compound analogues were not extensively found, the general principles of combinatorial chemistry are highly applicable to the benzimidazole scaffold.

Combinatorial chemistry often utilizes solid-phase synthesis, where one of the reactants is attached to a solid support. scribd.comcrsubscription.com This facilitates purification by simply filtering excess reagents and byproducts. scribd.com The process typically involves the sequential addition of different building blocks to the solid-supported core structure, creating a diverse library of compounds. scribd.comcrsubscription.com

Key principles in applying combinatorial chemistry to the synthesis of benzimidazole carbamates like this compound analogues would include:

Solid Support: Utilizing a resin or other solid support to anchor a precursor molecule, such as a substituted o-phenylenediamine or a benzimidazole intermediate. scribd.comcrsubscription.com

Linkers: Employing appropriate linkers that are stable during the synthesis steps but can be cleaved to release the final compounds from the solid support. crsubscription.com

Building Blocks: Using diverse sets of substituted phenyl groups, alkyl halides (to introduce varying alkylthio chains), and carbamoylating agents to introduce variation at different positions of the this compound structure. scribd.com

Parallel Synthesis: Performing multiple reactions simultaneously in separate reaction vessels or on different spots of a single solid support (e.g., on pins or beads). scribd.comcrsubscription.com

The application of these principles allows for the creation of libraries where substituents on the phenyl ring, the nature and length of the alkylthio chain, and modifications to the carbamate group can be systematically varied. This systematic variation is crucial for exploring the structure-activity relationship of this compound analogues. edelris.com

Preclinical Efficacy Assessment and Mechanistic Validation of Etibendazole

In Vivo Efficacy Studies in Animal Models of Parasitic Infections (Veterinary Focus)

Investigations in Livestock Models of Helminthiasis (e.g., sheep, cattle)

Studies in livestock models, such as sheep and cattle, are crucial for assessing the practical efficacy of Etibendazole against naturally acquired or induced helminth infections. These investigations often involve administering the compound to infected animals and monitoring the reduction in parasite indicators like fecal egg counts or worm burdens at necropsy. The prevalence of gastrointestinal helminths can be high in sheep and cattle, posing significant challenges to livestock productivity. nih.govceva.pro Studies have investigated the prevalence of various helminth genera in these animals, including Haemonchus, Trichostrongylus, Cooperia, Trichuris, Teladorsagia, Bunostomum, and Strongyloides. d-nb.info Haemonchus and Calicophoron have been identified as dominant helminth genera in some ruminant populations. nih.gov Research in cattle and sheep has shown varying prevalence rates of gastrointestinal helminths depending on factors such as animal species, breed, body condition, and production systems. nih.gov For instance, one study reported a higher prevalence of infection in sheep (68.55%) compared to cattle (55.21%). nih.govresearchgate.net

While specific detailed research findings on this compound's efficacy in sheep and cattle from the search results are limited, the provided context highlights the importance of such studies for anthelmintics in general. Evaluations of other benzimidazole (B57391) anthelmintics, like albendazole (B1665689) and mebendazole (B1676124), in sheep and cattle models demonstrate the methodologies used in this area. For example, studies with mebendazole in sheep showed good to excellent efficacy (90.1% to 100%) against various nematode species, including Haemonchus contortus, Trichostrongylus colubriformis, and Ostertagia circumcincta. nih.gov In cattle, mebendazole was effective (91.5% to 100%) against species like Haemonchus placei and Cooperia pectinata. nih.gov These studies typically involve critical controlled tests where parasite counts are assessed before and after treatment to determine the percentage of efficacy. nih.goveuropa.eu

Time-Course Efficacy Studies and Parasite Burden Reduction (Preclinical)

Time-course efficacy studies are designed to evaluate the onset and duration of this compound's effect on parasite burden. These studies involve monitoring parasite indicators at multiple time points after administration of the compound. Measuring parasite burden reduction is a key outcome in preclinical anthelmintic studies. This is often quantified by assessing the decrease in fecal egg counts (FECRT) or the reduction in worm counts in the host animal. europa.eu A reduction of ≥95% in mean worm count or FEC is often considered indicative of effective treatment for gastrointestinal helminths and lungworms. europa.eumpi.govt.nz For liver flukes, a ≥90% reduction in mean counts may support effectiveness. europa.eumpi.govt.nz

While direct time-course data for this compound was not found in the search results, the principles of such studies are well-established in anthelmintic research. Studies on other anthelmintics demonstrate the typical evaluation periods, such as assessing efficacy on days 7 and 30 post-treatment. nih.govsemanticscholar.org The goal is to determine how quickly and for how long the compound can reduce the parasite population within the host. Reductions in parasite burden are directly linked to improvements in host health and productivity, as helminth infections can lead to reduced growth and decreased production of meat, milk, or wool. ceva.pro

Comparative Preclinical Efficacy Studies of this compound with Other Anthelmintic Classes

Comparative studies are essential to position this compound relative to existing anthelmintics from different classes. These studies evaluate the efficacy of this compound alongside other commonly used drugs to determine if it offers comparable or superior activity, particularly against resistant strains. Anthelmintics exert their effects through various mechanisms of action. Benzimidazoles, like albendazole, primarily work by binding to beta-tubulin, disrupting microtubule formation in the parasite. drugbank.comnih.govnih.gov Other classes include imidazothiazoles (e.g., levamisole) and tetrahydropyrimidines (e.g., pyrantel), which act as nicotinic acetylcholine (B1216132) receptor agonists leading to paralysis, and macrocyclic lactones (e.g., ivermectin), which affect glutamate-gated chloride channels. nih.govmsdvetmanual.com Salicylanilides and substituted phenols (e.g., oxyclozanide) are proton ionophores, while praziquantel (B144689) affects calcium permeability in trematodes. nih.gov

Comparative efficacy studies often use the fecal egg count reduction test (FECRT) to compare the performance of different anthelmintics. d-nb.infofrontiersin.org Studies comparing different anthelmintics have shown varying levels of efficacy depending on the specific parasite and the presence of resistance. For example, a study in sheep comparing albendazole, tetramisole, and ivermectin against gastrointestinal nematodes found FECR levels of 97.2%, 98.9%, and 97.7%, respectively, indicating comparable efficacy among the tested drugs in that specific context. d-nb.info Another study in goats with fasciolosis compared closantel, triclabendazole (B1681386) + ivermectin, and oxyclozanide (B1678079) + levamisole, reporting efficacies of 99.63%, 100%, and 94.74% respectively, on day 7, and 100%, 100%, and 97.38% on day 30. nih.govsemanticscholar.org These comparative studies are vital for understanding the spectrum of activity of this compound and its potential role in anthelmintic rotation strategies to manage resistance. ceva.pro

Molecular Mechanisms of Anthelmintic Resistance to Etibendazole

Cross-Resistance Patterns Between Etibendazole and Other Benzimidazole (B57391) Anthelmintics

Resistance to benzimidazole anthelmintics, including this compound, is frequently associated with specific mutations in the parasite's β-tubulin gene nih.govresearchgate.net. These mutations can reduce the binding affinity of the drug to tubulin, thereby diminishing its efficacy smolecule.com. Because this compound and other benzimidazoles like albendazole (B1665689), mebendazole (B1676124), fenbendazole (B1672488), and thiabendazole (B1682256) all interact with β-tubulin, a single mutation in this protein can lead to reduced susceptibility or resistance to multiple drugs within this class msdvetmanual.comscops.org.uknih.gov.

Studies on anthelmintic resistance in various parasitic nematodes have consistently demonstrated cross-resistance among benzimidazole compounds. For instance, resistance to fenbendazole has been shown to lead to resistance to albendazole scops.org.uk. Similarly, resistance to oxfendazole (B1322) typically results in resistance to other benzimidazole anthelmintics such as fenbendazole, ricobendazole, and albendazole scops.org.uk. This indicates a common resistance mechanism mediated by alterations in the drug target site.

While specific detailed research findings explicitly detailing cross-resistance patterns between this compound and a comprehensive panel of other benzimidazoles in a single study were not extensively found in the search results, the established mechanism of action and the documented side resistance within the benzimidazole class strongly support the likelihood of significant cross-resistance involving this compound. The primary mechanism of resistance to benzimidazoles involves alterations in β-tubulin nih.govnih.govresearchgate.net. Therefore, parasitic strains that have developed resistance to other benzimidazoles due to β-tubulin mutations are expected to exhibit reduced susceptibility to this compound as well.

The degree of cross-resistance can vary depending on the specific parasite species, the particular mutation(s) present in the β-tubulin gene, and potentially other contributing resistance mechanisms such as increased drug efflux ucl.ac.uk. However, the fundamental principle of shared target site modification underpins the observed cross-resistance within this anthelmintic class.

Based on the shared mechanism of action and the documented cross-resistance among other members of the class, it can be inferred that resistance to this compound would likely confer resistance to other benzimidazole anthelmintics, and vice versa. This highlights a critical challenge in parasite control, where the development of resistance to one benzimidazole compound can compromise the effectiveness of the entire class.

| Compound | Mechanism of Action | Expected Cross-Resistance with this compound (Based on Class) |

| Albendazole | β-tubulin inhibition mims.com | High (Side Resistance) msdvetmanual.comscops.org.uk |

| Mebendazole | β-tubulin inhibition wikipedia.org | High (Side Resistance) msdvetmanual.comscops.org.uk |

| Fenbendazole | β-tubulin inhibition wikipedia.org | High (Side Resistance) msdvetmanual.comscops.org.uk |

| Thiabendazole | β-tubulin inhibition wikipedia.orgthegoodscentscompany.com | High (Side Resistance) msdvetmanual.comscops.org.uk |

Note: This table represents expected patterns based on the known mechanism of action and documented side resistance within the benzimidazole class. Specific experimental data for this compound against strains resistant to each of these compounds may vary.

The development of resistance to benzimidazoles is a significant concern in parasite control, necessitating careful resistance management strategies, including the rotation or combination of anthelmintics with different mechanisms of action msdvetmanual.comresearchgate.net.

Analytical and Bioanalytical Methodologies in Etibendazole Research

Chromatographic Techniques for Quantitative Analysis in Research Matrices

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS), are fundamental tools for the quantitative analysis of pharmaceutical compounds in complex research matrices such as biological fluids and tissues. These methods enable the separation, detection, and quantification of the analyte of interest, even at low concentrations.

Development and Validation of High-Performance Liquid Chromatography (HPLC) Methods

The development and validation of HPLC methods are essential to ensure accurate, precise, and reliable quantification of Etibendazole in research samples. While specific details regarding validated HPLC methods exclusively for this compound were not extensively detailed in the provided search results, HPLC is a widely used technique for the analysis of pharmaceutical compounds. googleapis.comgoogleapis.comjustia.comgoogleapis.comgoogle.comgoogle.com The process typically involves optimizing chromatographic parameters such as the stationary phase (column), mobile phase composition, flow rate, and detection wavelength (commonly UV-Vis for compounds with chromophores like benzimidazoles) to achieve adequate separation from matrix components and sensitivity. Validation involves demonstrating the method's suitability for its intended purpose by evaluating parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness. The application of HPLC has been noted for the analysis of other active ingredients in plasma and aqueous samples within the context of drug delivery research, indicating its relevance for quantifying compounds like this compound in similar matrices. googleapis.comgoogle.comgoogle.com

Application of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis

LC-MS/MS offers enhanced sensitivity and selectivity compared to HPLC with conventional detectors, making it particularly valuable for trace analysis of this compound and its potential metabolites in complex biological matrices. This hyphenated technique combines the separation power of liquid chromatography with the detection and identification capabilities of tandem mass spectrometry. LC-MS/MS is commonly employed in pharmacokinetic studies for the quantification of drugs and metabolites in plasma and other biological fluids. googleapis.comjustia.comjustia.com The method involves the ionization of the target compound(s) after chromatographic separation, followed by fragmentation and detection of specific precursor and product ions. This provides a highly specific signal, minimizing interference from matrix components. While specific LC-MS/MS parameters for this compound were not detailed, the technique's application for the analysis of other pharmaceutical compounds in plasma samples highlights its potential for sensitive and specific quantification of this compound in research investigations. googleapis.comjustia.comjustia.com

Spectroscopic Approaches for Structural Confirmation and Purity Assessment

Spectroscopic techniques play a vital role in confirming the chemical structure of this compound and assessing its purity during synthesis and research.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the detailed elucidation of the chemical structure of organic compounds like this compound. By analyzing the interaction of atomic nuclei with a magnetic field, NMR provides information about the number and type of atoms in a molecule and how they are connected. justia.comgoogle.comgoogleapis.comgoogleapis.com Both proton NMR (¹H NMR) and carbon NMR (¹³C NMR) are routinely used to confirm the structure of synthesized compounds by comparing experimental spectra to expected signals based on the proposed structure. googleapis.comgoogleapis.com While specific NMR data for this compound was not provided in the search results, NMR has been used to confirm the structure of related synthesized compounds in pharmaceutical research contexts where this compound is also mentioned. justia.comgoogle.comgoogleapis.comgoogleapis.com

Mass Spectrometry for Metabolite Identification in Experimental Models

Mass Spectrometry (MS) is a crucial tool for the identification and characterization of metabolites of this compound formed in experimental models. When coupled with chromatographic separation (e.g., LC-MS), MS can determine the mass-to-charge ratio of the parent compound and its metabolites. Analysis of the fragmentation patterns obtained through tandem MS (MS/MS) provides structural information about the metabolites, aiding in their identification. justia.comgoogle.comgoogleapis.comscribd.com This is particularly important in pharmacokinetic and metabolism studies to understand how this compound is transformed in a biological system. Although specific this compound metabolite identification studies using MS were not detailed, MS has been used to confirm the structure of various compounds in related research, demonstrating its applicability in identifying and characterizing metabolites. justia.comgoogle.comgoogleapis.comscribd.com

Computational and Theoretical Approaches in Etibendazole Research

Molecular Dynamics (MD) Simulations of Ligand-Receptor Complexes Molecular Dynamics (MD) simulations are advanced computational techniques that simulate the time-dependent behavior of molecular systems, providing a dynamic view of ligand-receptor interactions.biotechrep.irnih.govfrontierspartnerships.orgmdpi.comnih.govUnlike static docking, MD simulations account for the flexibility of both the ligand and the receptor, allowing for a more realistic representation of the binding process and the stability of the complex over time.nih.govfrontierspartnerships.orgmdpi.comnih.gov

MD simulations can be used to study the stability and conformational changes of the this compound-tubulin complex. biotechrep.irnih.gov By simulating the system in a solvated environment, MD can reveal the detailed interactions, including the formation and breaking of hydrogen bonds and other contacts, as they evolve over the simulation period. biotechrep.irfrontierspartnerships.orgnih.gov Parameters such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are calculated to assess the stability and flexibility of the protein-ligand complex. biotechrep.irmdpi.comnih.govfrontierspartnerships.org MD simulations can also provide insights into the binding pathways and the influence of the surrounding environment on the interaction. mdpi.comnih.gov For example, MD simulations have been used to study the stability of beta-tubulin complexes with other ligands, analyzing parameters like ligand RMSD, interface RMSD (IRMSD), number of hydrogen bonds, and the distance between the center of mass of the binding site and the ligand. mdpi.comnih.gov These dynamic simulations complement docking studies by providing a more comprehensive understanding of the molecular recognition process and the factors that contribute to the stability and longevity of the ligand-target interaction.

Based on the available information from the search results, there is no specific content found detailing "De Novo Drug Design Strategies Based on the this compound Scaffold." The search results provide general information on de novo drug design methodologies, computational approaches in drug discovery, the use of scaffolds in drug design, and the application of AI and machine learning in generating novel molecules. While concepts like scaffold hopping and fragment-based design are discussed in the context of de novo approaches, none of the results specifically link these strategies or any other de novo design efforts to the this compound scaffold.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article section specifically focused on "7.4. De Novo Drug Design Strategies Based on the this compound Scaffold" based solely on the provided search results and the strict adherence to the requested outline and content constraints.

Without specific research findings or detailed information connecting this compound to de novo drug design strategies, generating this section would involve speculation or information outside the scope of the available data, which is contrary to the instructions.

As no specific compounds related to this compound de novo design were found in the search results, a table of compound names and PubChem CIDs for this specific section cannot be generated.

Future Directions and Emerging Research Avenues for Etibendazole

Investigation of Etibendazole in Combination Therapies (Preclinical Focus)

The potential for this compound to be used in combination with other therapeutic agents is a significant area of preclinical investigation. This approach seeks to leverage synergistic effects, improve efficacy against a broader spectrum of parasites, and potentially mitigate the development of resistance.

Synergy Studies with Other Anthelmintic Agents

Research is exploring the synergistic potential of this compound when combined with other anthelmintic agents. The rationale behind such studies is that combining drugs with different mechanisms of action may lead to enhanced antiparasitic effects and could be a strategy to prevent or delay the development of resistance. A combination drug strategy, particularly when drugs from different classes are introduced simultaneously, has been suggested as a method to prevent the development of anthelmintic resistance. nih.gov Computer models have indicated that if this strategy is employed early, appreciable resistance may not develop for over 20 years. nih.gov However, the success of this strategy may be limited once resistance alleles have accumulated in parasite populations. nih.gov

While specific preclinical data on this compound combinations were not extensively found in the search results, the principle of combination therapy with different anthelmintic classes is a recognized strategy in combating resistance in veterinary parasitology. nih.govvettimes.comveterinary-practice.com For example, studies have investigated the efficacy and safety of Ivermectin (a macrocyclic lactone) and Albendazole (B1665689) (another benzimidazole) combination therapy against soil-transmitted helminthiasis, showing promising results for certain helminth types compared to monotherapy. nih.gov This suggests a precedent for exploring combinations involving benzimidazoles like this compound.

Exploration of Adjunctive Therapies to Counter Resistance

Beyond combining this compound with other anthelmintics, research may also investigate adjunctive therapies aimed at directly countering resistance mechanisms. Anthelmintic resistance is a major constraint in livestock production globally, with resistance reported for all major groups of anthelmintic drugs. nih.gov Mechanisms of resistance in various pathogens include altered drug affinity or target abundance, reduced intracellular drug levels due to efflux pumps, and enzymatic inactivation. nih.govmdpi.comreactgroup.orgfrontiersin.org

Adjunctive therapies could focus on inhibiting efflux pumps that expel this compound from the parasite cells or interfering with target modification mechanisms that reduce the drug's binding affinity. While the search results did not provide specific examples of adjunctive therapies being explored with this compound, the concept of using adjunctive therapies to prevent the enrichment of resistant clones has been demonstrated in other fields, such as using a bile acid sequestrant with an antibiotic to reduce the shedding of antibiotic-resistant bacteria in a mouse model. nih.gov This highlights the potential for similar strategies to be investigated in the context of this compound resistance.

Potential Applications of this compound for Non-Helminthic Parasitic Diseases (Preclinical Exploration)

Preclinical research may explore the potential utility of this compound against parasitic diseases other than those caused by helminths. While primarily known as an anthelmintic, some drugs initially developed for one type of parasite have shown activity against others.

The search results provided a MeSH term entry indicating "Drug Evaluation, Preclinical" for "Antiprotozoal Agents / pharmacology" and "Giardia / drug effects" in the context of Giardia intestinalis of human origin and veterinary giardiasis in cats. nih.gov This suggests that, at least historically or in related research, there has been some preclinical evaluation of compounds, potentially including benzimidazoles, for activity against protozoa like Giardia. While this does not specifically name this compound, it opens the possibility that its activity against certain protozoa could be an area for preclinical investigation. Repurposing anthelmintic drugs for other indications, such as the exploration of Ivermectin and Mebendazole (B1676124) for COVID-19 treatment, illustrates the broader potential of these compounds beyond their initial uses. mdpi.com

Advancements in Delivery Systems for Enhanced Research Efficacy in Animal Models

Optimizing the delivery of this compound in preclinical animal models is crucial for accurately assessing its efficacy and pharmacokinetic properties. Advancements in drug delivery systems can enhance bioavailability, target specific tissues or life stages of parasites, and improve the consistency of research outcomes.

Research into enhanced drug delivery systems is ongoing in various fields, including for central nervous system delivery and oral delivery of biopharmaceuticals in animal models. nih.govnih.gov Techniques like convection-enhanced delivery (CED) have been explored for targeted local delivery, bypassing biological barriers and allowing for higher drug concentrations in specific areas. nih.gov While CED is primarily discussed in the context of glioblastoma treatment, the underlying principles of targeted delivery could potentially be adapted for parasitic infections in specific organs or tissues in animal models. Additionally, research on chemical penetration enhancers for transdermal delivery highlights efforts to improve the absorption of active ingredients across biological membranes. justia.com Novel formulations and delivery methods are continuously being investigated to improve the efficacy of various therapeutic agents in animal studies. nih.govemory.eduanimalab.eu Applying these advancements to this compound research in animal models could lead to more effective and reliable preclinical data.

Role of this compound in Sustainable Veterinary Parasite Control Strategies

The role of this compound within the broader framework of sustainable veterinary parasite control strategies is an important consideration for future research and implementation. Sustainable parasite control aims to reduce reliance on chemical treatments, minimize the development of resistance, and consider environmental impacts. veterinary-practice.comvigyanvarta.invettimes.comsefari.scot

Integrated Parasite Management (IPM) is a key component of sustainable control, incorporating a combination of biological, environmental, and pharmacological strategies. vigyanvarta.in Within an IPM framework, the judicious and responsible use of anthelmintics like this compound is emphasized. vettimes.comveterinary-practice.comgov.ie This includes strategies such as targeted selective treatments based on diagnostic results (e.g., fecal egg counts) rather than routine mass treatments, and maintaining refugia (parasite populations not exposed to the drug) to dilute resistant populations. vettimes.comveterinary-practice.comvettimes.comscops.org.uk Research in this area for this compound would focus on defining its optimal use within IPM programs, considering factors such as appropriate timing of treatment, targeted application to specific animal groups, and integration with non-chemical control methods like grazing management or the use of parasite-resistant breeds. vettimes.comsefari.scotpremier1supplies.com The environmental impact of anthelmintics is also a growing concern, and research may explore formulations or delivery methods that minimize the excretion of active drug into the environment. veterinary-practice.comsefari.scot

Integration of Omics Technologies in this compound Resistance and Action Research

The application of omics technologies is becoming increasingly important in understanding the complex biological systems involved in parasite-host interactions, drug mechanisms of action, and the development of resistance. azolifesciences.comfrontlinegenomics.comenago.commdpi.comresearchgate.net Integrating genomics, transcriptomics, proteomics, and metabolomics can provide a holistic view of how this compound affects parasites and how parasites develop resistance. azolifesciences.comfrontlinegenomics.comenago.commdpi.comresearchgate.net

Genomics can help identify genetic mutations associated with this compound resistance. Transcriptomics can reveal changes in gene expression in parasites exposed to this compound or in resistant populations, shedding light on metabolic pathways or efflux pumps involved in resistance. mdpi.comresearchgate.net Proteomics can identify changes in protein abundance or modification related to drug action or resistance mechanisms. mdpi.comresearchgate.net Metabolomics can provide insights into the metabolic state of parasites upon drug exposure or in resistant strains. enago.comresearchgate.net

Integrating these omics layers can help researchers to:

Elucidate the precise molecular targets and pathways affected by this compound.

Identify biomarkers for early detection of resistance.

Uncover novel resistance mechanisms.

Inform the development of strategies to overcome resistance, such as identifying targets for adjunctive therapies.

While the search results discuss the power of multi-omics integration in understanding complex biological processes and disease mechanisms generally, applying these technologies specifically to this compound research holds significant potential for advancing our understanding of its effects and combating resistance. azolifesciences.comfrontlinegenomics.comenago.commdpi.comresearchgate.net

Q & A

Q. How should contradictory findings in this compound’s teratogenicity studies be reported?

- Guidance: Clearly delineate confounding variables (e.g., dosing schedules, species-specific susceptibility). Use funnel plots to assess publication bias. Discuss limitations in the context of existing literature, and propose mechanistic studies to resolve ambiguity .

Tables for Reference

| Parameter | In Vitro Model | In Vivo Model |

|---|---|---|

| Dose Range | 0.1–100 µM | 10–200 mg/kg body weight |

| Endpoint | IC₅₀ (48h) | Egg reduction rate (%) |

| Statistical Test | Nonlinear regression | Mixed-effects ANOVA |

| Reference |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.